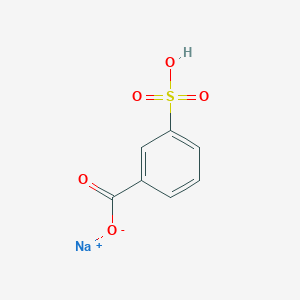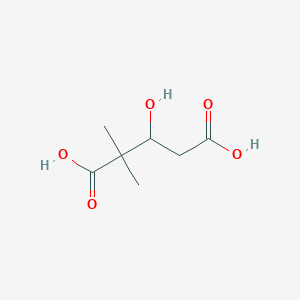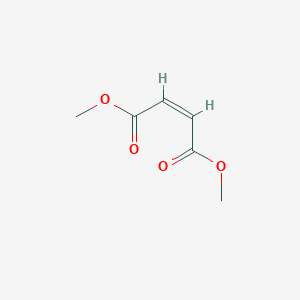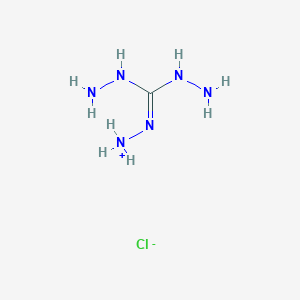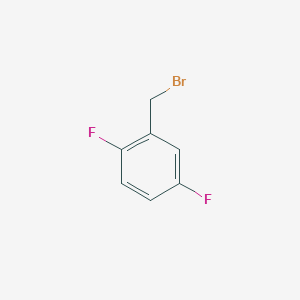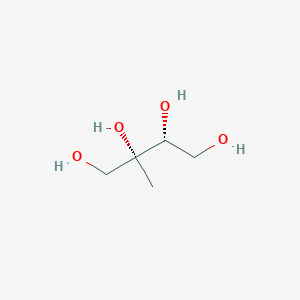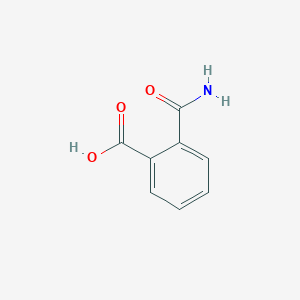
Phthalamic acid
概要
説明
Phthalamic acid is involved in the synthesis of novel compounds and polymers, contributing to advancements in materials science and chemistry. Its utility spans from the synthesis of optically active polyamides to its role in creating adhesive polymers and understanding its ion chemistry for mass spectral analysis.
Synthesis Analysis
The synthesis of phthalamic acid derivatives involves multiple steps, starting from phthalic anhydride reacting with specific amino acids or alcohols under various conditions, including microwave-assisted synthesis for efficiency. For example, it is prepared from phthalic anhydride and l-isoleucine in acetic acid solution, yielding high yields of imide acid, which is further processed to obtain the desired phthalamic acid derivative (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
The molecular structure of phthalamic acid and its derivatives is analyzed through various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. These analyses reveal the planar nature of the phthalimide group and the extensive hydrogen bonding in its crystal structure, contributing to its physical and chemical properties (Elz et al., 1983).
Chemical Reactions and Properties
Phthalamic acid undergoes various chemical reactions, including polymerization and coordination with metals, to form complex structures. For instance, it reacts with diisocyanates under microwave irradiation to produce optically active polyamides containing pendent phthalimide groups with moderate inherent viscosities (Mallakpour & Taghavi, 2008).
Physical Properties Analysis
The physical properties of phthalamic acid derivatives, such as solubility and thermal stability, are crucial for their application in materials science. Some derivatives exhibit good solubility in organic solvents and possess high thermal stability, which is essential for their use in high-performance materials (Mallakpour & Taghavi, 2008).
Chemical Properties Analysis
The chemical properties of phthalamic acid, including its reactivity and interaction with other compounds, are central to its role in synthesis and materials development. Its ability to form coordination polymers and undergo radical polymerization highlights its versatile chemical nature and its potential in creating novel materials (Lamparth et al., 2014).
科学的研究の応用
Application in Agriculture: Cotton Cultivation
- Field : Agriculture
- Summary : Phthalamic acid has been used to explore its effects on dry matter accumulation, nutrient absorption, and yield of cotton .
- Methods : Three doses of phthalamic acid (133.3 mg/L, 200.0 mg/L, and 266.7 mg/L) were sprayed on the leaves of cotton plants at 10 days before and after chemical topping of cotton .
- Results : The results showed that spraying different mass concentrations of phthalamic amino acid could improve the dry matter accumulation, nutrient absorption, and total chlorophyll of cotton . The cotton yields of the treatments increased by 0.77%, 13.55%, and 2.00% respectively .
Application in Agriculture: Cowpea Cultivation
- Field : Agriculture
- Summary : Phthalanilic acid (PPA), with biostimulatory functions, has been increasingly applied to fruit and vegetable production .
- Methods : The regulatory function of foliar spraying PPA at the flowering timing in morphometric parameters of cowpea plants were investigated .
- Results : PPA treatments exhibited higher antioxidant enzymes activities, lower relative conductivity, increased photosynthetic pigment levels and amounts of free proline . The length, width and weight of single pod, podding rate, vitamin C, soluble protein, and soluble sugar content were increased by 200 mg·L −1 PPA . These data, together with an increased yield of 15.89%, suggest that PPA positively regulates the growth and development, improving fruit quality and yield, especially at 200 mg·L −1 .
Application in Chemical Synthesis
- Field : Chemical Synthesis
- Summary : Phthalamic acid may be used to synthesize anthranilic acid .
- Methods : The method involves a reaction with sodium hypochlorite .
- Results : The result of this reaction is the formation of anthranilic acid .
Application in Plant Biology and Agriculture
- Field : Plant Biology and Agriculture
- Summary : N-1-naphthylphthalamic acid is a derivative of phthalamic acid that has been used as a chemical tool in plant biology and agriculture .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
2-carbamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRPDYINXWJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058980 | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalamic acid | |
CAS RN |
88-97-1 | |
| Record name | Phthalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalamidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V344H4PF3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




